molecular formula C11H9F2N3 B6205680 N-benzyl-2,6-difluoropyrimidin-4-amine CAS No. 189003-08-5

N-benzyl-2,6-difluoropyrimidin-4-amine

Cat. No. B6205680
CAS RN: 189003-08-5
M. Wt: 221.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2,6-difluoropyrimidin-4-amine (NFPA) is an organic compound with a unique structure that has been studied in various scientific fields. NFPA has been found to have a variety of applications, from its use in the synthesis of other compounds to its use in the field of medicine.

Scientific Research Applications

N-benzyl-2,6-difluoropyrimidin-4-amine has been studied extensively in the fields of medicinal chemistry, pharmacology, and biochemistry. N-benzyl-2,6-difluoropyrimidin-4-amine has been found to have a variety of applications, such as its use as a building block in the synthesis of other compounds, its use as a ligand in the synthesis of pharmaceutical drugs, and its use in the study of biochemical and physiological processes. N-benzyl-2,6-difluoropyrimidin-4-amine has also been studied as a potential therapeutic agent for the treatment of various diseases and conditions.

Mechanism of Action

The exact mechanism of action of N-benzyl-2,6-difluoropyrimidin-4-amine is not completely understood. However, it is believed that N-benzyl-2,6-difluoropyrimidin-4-amine binds to certain receptors in the body, which in turn activates certain biochemical pathways. These pathways can then lead to the production of various hormones and other molecules, which can have a variety of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-benzyl-2,6-difluoropyrimidin-4-amine have not been studied in detail. However, N-benzyl-2,6-difluoropyrimidin-4-amine has been found to have a variety of effects on the body, including the inhibition of certain enzymes, the activation of certain hormones, and the regulation of certain metabolic pathways.

Advantages and Limitations for Lab Experiments

The advantages of using N-benzyl-2,6-difluoropyrimidin-4-amine in laboratory experiments include its low cost, its ability to bind to certain receptors, and its ability to activate certain biochemical pathways. The limitations of using N-benzyl-2,6-difluoropyrimidin-4-amine in laboratory experiments include its potential toxicity, its short half-life, and its potential to cause unwanted side effects.

Future Directions

The potential future directions for N-benzyl-2,6-difluoropyrimidin-4-amine research include further studies on its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further studies could be conducted to identify other potential applications of N-benzyl-2,6-difluoropyrimidin-4-amine, such as its use in the synthesis of other compounds, its use as a ligand in pharmaceutical drug synthesis, and its use in the study of biochemical and physiological processes.

Synthesis Methods

N-benzyl-2,6-difluoropyrimidin-4-amine can be synthesized by a variety of methods. One of the most common methods is the reaction of 2,6-difluoropyrimidine with benzyl bromide in the presence of an acid catalyst. Other methods for synthesizing N-benzyl-2,6-difluoropyrimidin-4-amine include the reaction of 2,6-difluoropyrimidine with benzyl chloride in the presence of a base catalyst, the reaction of 2,6-difluoropyrimidine with benzaldehyde in the presence of a base catalyst, and the reaction of 2,6-difluoropyrimidine with benzyl alcohol in the presence of a base catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-2,6-difluoropyrimidin-4-amine involves the reaction of 2,6-difluoropyrimidine-4-carboxylic acid with benzylamine, followed by reduction of the resulting imine intermediate to yield the final product.", "Starting Materials": [ "2,6-difluoropyrimidine-4-carboxylic acid", "benzylamine", "reducing agent (e.g. sodium borohydride)", "solvent (e.g. ethanol)" ], "Reaction": [ "Step 1: React 2,6-difluoropyrimidine-4-carboxylic acid with benzylamine in the presence of a coupling agent (e.g. EDC) and a base (e.g. DIPEA) to form the imine intermediate N-benzyl-2,6-difluoropyrimidine-4-imine.", "Step 2: Reduce the imine intermediate using a reducing agent (e.g. sodium borohydride) in a suitable solvent (e.g. ethanol) to yield the final product N-benzyl-2,6-difluoropyrimidin-4-amine.", "Step 3: Purify the product by recrystallization or chromatography." ] }

CAS RN

189003-08-5

Molecular Formula

C11H9F2N3

Molecular Weight

221.2

Purity

95

Origin of Product

United States

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